N-(4-(4-(2,3-dichlorophenyl)piperazine-1-carbonyl)oxazol-2-yl)benzamide
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Overview
Description
N-(4-(4-(2,3-dichlorophenyl)piperazine-1-carbonyl)oxazol-2-yl)benzamide is a complex organic compound that features a piperazine ring, an oxazole ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-(2,3-dichlorophenyl)piperazine-1-carbonyl)oxazol-2-yl)benzamide typically involves multiple steps. One common method starts with the preparation of 2,3-dichlorophenylpiperazine, which is then reacted with oxalyl chloride to form the corresponding acyl chloride. This intermediate is subsequently reacted with 2-aminobenzamide to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-(2,3-dichlorophenyl)piperazine-1-carbonyl)oxazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
N-(4-(4-(2,3-dichlorophenyl)piperazine-1-carbonyl)oxazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(4-(2,3-dichlorophenyl)piperazine-1-carbonyl)oxazol-2-yl)benzamide involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2,3-dichlorophenyl)piperazine-1-carbonyl)benzamide
- N-(4-(4-chlorophenyl)piperazine-1-carbonyl)oxazol-2-yl)benzamide
- N-(4-(4-(2,3-dichlorophenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide
Uniqueness
N-(4-(4-(2,3-dichlorophenyl)piperazine-1-carbonyl)oxazol-2-yl)benzamide is unique due to the presence of both the oxazole and benzamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogs .
Properties
IUPAC Name |
N-[4-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N4O3/c22-15-7-4-8-17(18(15)23)26-9-11-27(12-10-26)20(29)16-13-30-21(24-16)25-19(28)14-5-2-1-3-6-14/h1-8,13H,9-12H2,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BECYSNJSLURMOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C(=CC=C2)Cl)Cl)C(=O)C3=COC(=N3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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